Notoginsenoside T5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

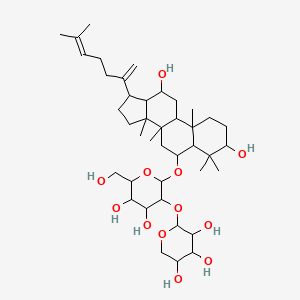

C41H68O12 |

|---|---|

Poids moléculaire |

753.0 g/mol |

Nom IUPAC |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-34(32(48)31(47)26(18-42)52-37)53-36-33(49)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3 |

Clé InChI |

HXAJCOUXPGZOSR-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Notoginsenoside T5: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5, a dammarane-type saponin (B1150181), represents a unique constituent of Panax notoginseng, a plant with a rich history in traditional medicine. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the experimental protocols involved in its generation through mild acid hydrolysis of crude saponins (B1172615) from P. notoginseng roots. The guide further outlines the methodologies for its purification and structural elucidation. While direct research on the specific biological activities of this compound is limited, this document explores the well-documented anti-inflammatory, anti-cancer, and neuroprotective properties of closely related notoginsenosides and ginsenosides (B1230088), providing a basis for potential therapeutic applications of this compound. The presented experimental workflows and signaling pathways are visualized through diagrams to facilitate a deeper understanding of the scientific processes and potential mechanisms of action.

Discovery and Isolation

This compound was first identified as a new dammarane (B1241002) glycoside by Teng et al. through the treatment of Panax notoginseng roots under specific mild acidic conditions.[1][2] This process of mild acid hydrolysis generates a variety of minor ginsenosides, including this compound, which are not typically found in significant quantities in the raw plant material.

Experimental Protocol: Mild Acid Hydrolysis of Panax notoginseng Root Saponins

This protocol is based on the general principles of mild acid hydrolysis of ginsenosides to generate novel or rare saponins.

Objective: To generate this compound from a crude saponin extract of Panax notoginseng roots.

Materials:

-

Dried roots of Panax notoginseng

-

n-Butanol

-

Acetic acid

-

Ethanol

-

Silica (B1680970) gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

Procedure:

-

Extraction of Crude Saponins:

-

Powdered dried roots of P. notoginseng are extracted exhaustively with methanol.

-

The methanolic extract is concentrated under reduced pressure.

-

The residue is suspended in water and partitioned with water-saturated n-butanol.

-

The n-butanol layer, containing the crude saponins, is collected and evaporated to dryness.

-

-

Mild Acid Hydrolysis:

-

The crude saponin extract is dissolved in a 1:1 mixture of acetic acid and ethanol.[3]

-

The solution is heated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 2-4 hours) to facilitate partial hydrolysis of the sugar moieties.

-

The reaction is monitored by thin-layer chromatography (TLC) to observe the formation of new, less polar compounds.

-

Upon completion, the reaction mixture is neutralized and concentrated.

-

-

Isolation and Purification of this compound:

-

The resulting hydrolysate is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform (B151607) and methanol to separate fractions based on polarity.

-

Fractions containing compounds with similar TLC profiles to known dammarane glycosides are collected.

-

Further purification is achieved using preparative HPLC on a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water.[3][4]

-

Fractions are collected and analyzed by analytical HPLC to identify and isolate pure this compound.

-

Workflow Diagram:

Structural Elucidation

The structure of this compound, like other novel natural products, is determined using a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

Objective: To determine the chemical structure of the isolated compound.

Methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in identifying the aglycone core and the sequence of sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the chemical structure, including the stereochemistry of the aglycone and the linkage of the sugar units.

-

Data Interpretation: The combined data from MS and NMR are used to piece together the complete structure of this compound, identifying it as a dammarane-type glycoside.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is not extensively available in the public domain, the well-studied pharmacological effects of other notoginsenosides and ginsenosides from P. notoginseng provide a strong basis for predicting its potential therapeutic properties. These activities are often attributed to the modulation of key cellular signaling pathways.

Anti-Inflammatory Effects

Potential Mechanism: Many ginsenosides exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS).

-

Measurement of Inflammatory Mediators: After a 24-hour incubation, the cell supernatant is collected to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits cytokine production by 50% (IC50) is calculated.

Signaling Pathway Diagram:

Anti-Cancer Effects

Potential Mechanism: Certain ginsenosides have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation, often through the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and growth.

Experimental Protocol: Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the test compound.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay, which quantifies metabolic activity.

-

IC50 Determination: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated to determine its cytotoxic potency.

Signaling Pathway Diagram:

Neuroprotective Effects

Potential Mechanism: Ginsenosides have demonstrated neuroprotective effects in various models of neuronal injury, including ischemia-reperfusion injury. These effects are partly attributed to the modulation of MAPK signaling pathways, which are involved in cellular stress responses.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Neuronal cell lines (e.g., PC12 or SH-SY5Y) are cultured.

-

Induction of Injury: Neuronal injury is induced by stressors such as hydrogen peroxide (H₂O₂) or serum deprivation to mimic oxidative stress or ischemia.

-

Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of the test compound.

-

Assessment of Cell Viability: Cell viability is measured after a set incubation period to determine the protective effect of the compound.

-

Western Blot Analysis: The expression levels of key proteins in the MAPK pathway (e.g., phosphorylated forms of ERK, JNK, and p38) can be analyzed by Western blot to investigate the mechanism of action.

Signaling Pathway Diagram:

Quantitative Data Summary

Table 1: Representative Yields and Purity of Saponins from Panax notoginseng

| Compound | Starting Material | Purification Method | Yield | Purity | Reference |

| Notoginsenoside R1 | n-butanol extract of P. notoginseng | Centrifugal Partition Chromatography | 9.6 mg from 487.2 mg extract | >98% | [3] |

| Ginsenoside Rg1 | n-butanol extract of P. notoginseng | Centrifugal Partition Chromatography | 67.8 mg from 487.2 mg extract | >98% | [3] |

| Ginsenoside Rb1 | n-butanol extract of P. notoginseng | Centrifugal Partition Chromatography | 286.5 mg from 487.2 mg extract | >98% | [3] |

Table 2: Representative In Vitro Bioactivity of Related Compounds

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Notoginsenoside R1 | Anti-inflammatory (inhibition of TNF-α) | - | - | [5] |

| Ginsenoside Rg1 | Neuroprotection | - | - | [6] |

| Ginsenoside Rb1 | Anti-cancer (cytotoxicity) | Various | Varies | [7][8] |

Note: Specific IC50 values are highly dependent on the experimental conditions and cell lines used.

Conclusion and Future Directions

This compound is a unique saponin derived from Panax notoginseng through chemical modification. While its discovery and the general methods for its isolation have been established, a significant gap in knowledge exists regarding its specific biological activities and quantitative pharmacological parameters. The known anti-inflammatory, anti-cancer, and neuroprotective effects of other structurally related ginsenosides and notoginsenosides strongly suggest that this compound may possess a valuable therapeutic potential.

Future research should focus on the large-scale, targeted isolation of this compound to enable comprehensive biological evaluation. Detailed in vitro and in vivo studies are warranted to elucidate its specific mechanisms of action and to determine its efficacy in models of inflammation, cancer, and neurodegenerative diseases. Such investigations will be crucial in unlocking the full therapeutic potential of this novel compound from a well-established medicinal plant.

References

- 1. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Pharmacological Profile of Notoginsenoside T5

A comprehensive review of the existing, though limited, scientific knowledge surrounding Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from Panax notoginseng. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary: Scientific research directly investigating the pharmacological profile of this compound is currently limited in the public domain. While its existence as a constituent of Panax notoginseng is documented, detailed experimental studies elucidating its specific mechanisms of action, quantitative efficacy, and associated signaling pathways are not yet available. This guide summarizes the foundational information available for this compound and, for comparative context, provides a detailed overview of the well-researched, structurally related compound, Notoginsenoside R1 (NG-R1). The extensive data on NG-R1 may offer predictive insights into the potential biological activities of this compound and serve as a valuable reference for future research directions.

This compound: Current State of Knowledge

This compound is classified as a dammarane-type saponin (B1150181), a class of compounds that form the primary active constituents of Panax notoginseng.[1][2] It is isolated from the roots and rhizomes of this plant.[2] Its chemical formula is C41H68O12, with a molecular weight of 753 g/mol .[3]

While specific pharmacological data is scarce, some sources suggest that this compound may modulate anti-inflammatory and antioxidant signaling pathways and interact with cellular receptors, potentially contributing to cardiovascular health and neuroprotection. However, these claims lack substantiation from dedicated peer-reviewed experimental studies.

Notoginsenoside R1: A Well-Characterized Pharmacological Analogue

Given the limited data on this compound, this guide presents a comprehensive profile of Notoginsenoside R1 (NG-R1), a major and extensively studied saponin from Panax notoginseng. The pharmacological activities of NG-R1 are multifaceted and have been investigated in numerous preclinical models.

Key Pharmacological Activities of Notoginsenoside R1

NG-R1 exhibits a broad spectrum of biological effects, including:

-

Cardiovascular Protection: Ameliorates ischemia-reperfusion injury, reduces apoptosis in cardiomyocytes, and improves cardiac function.[4][5]

-

Neuroprotection: Mitigates oxidative stress and neuronal apoptosis in models of nerve injury and neurodegenerative diseases.[6][7]

-

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][9]

-

Antioxidant Activity: Enhances the expression of antioxidant enzymes through pathways like NRF2.[9]

-

Anti-apoptotic Effects: Regulates apoptosis-related proteins to promote cell survival.[8]

-

Promotion of Osteogenesis: Stimulates the differentiation and mineralization of osteoblasts.[10]

Quantitative Data on the Bioactivities of Notoginsenoside R1

The following tables summarize key quantitative data from various experimental studies on NG-R1.

Table 1: In Vitro Effects of Notoginsenoside R1

| Cell Line | Experimental Model | Treatment Concentration | Observed Effect | Reference |

| AC16 Human Cardiomyocytes | LPS-induced inflammation | 50, 100 µg/ml | Significantly decreased the expression of TNF-α, IL-6, and IL-1β. | [8] |

| MC3T3-E1 Pre-osteoblasts | Osteoblastogenesis | 50 µg/ml | Peak cell proliferation and alkaline phosphatase (ALP) activity. | [10] |

| MC3T3-E1 Pre-osteoblasts | Osteoblastogenesis | 1,000 µg/ml | Highest mineralization observed on days 21 and 28. | [10] |

| H9c2 Cardiomyocytes | Ischemia/Reperfusion | 25, 100 mg/mL | Increased myocyte viability and stabilized mitochondrial membrane potential. | [5] |

Table 2: In Vivo Effects of Notoginsenoside R1

| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |

| Male C57BL/6 Mice | Sepsis-induced Cardiomyopathy (CLP model) | 25 mg/kg, intraperitoneally for 5 days | Increased survival rate and alleviated myocardial injury. | [8] |

| Female BALB/c Mice | Paclitaxel-induced Neuropathic Pain | 0.625–10 mg/kg, twice daily for 5 days | Prevented the development of mechanical allodynia. | [11] |

| Rats | Intestinal Absorption Model | 0.1 and 0.2 mg/mL (in vitro) | Enhanced the absorption of geniposide (B1671433) by 1.7- and 1.4-fold, respectively. | [12] |

Signaling Pathways Modulated by Notoginsenoside R1

NG-R1 exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival, proliferation, and apoptosis. NG-R1 has been shown to activate this pathway, leading to protective effects in various tissues.[4][5]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. NG-R1 has been demonstrated to suppress the activation of the NF-κB pathway, thereby reducing inflammation.[4]

References

- 1. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 769932-34-5 | UFB93234 | Biosynth [biosynth.com]

- 9. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Notoginsenoside R1 significantly promotes in vitro osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of notoginsenoside R₁ on the intestinal absorption of geniposide by the everted rat gut sac model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Biological Activity of Notoginsenoside T5: A Screening Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the currently understood biological activities of Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from Panax notoginseng. While research into the specific pharmacological effects of this compound is still in its nascent stages, this guide summarizes the available information and, where data is limited, draws parallels with the well-characterized activities of related notoginsenosides to provide a predictive screening framework.

Introduction to this compound

This compound is a saponin (B1150181) found in the roots and rhizomes of Panax notoginseng, a plant with a long history in traditional medicine for its purported benefits in cardiovascular health and hemostasis.[1] Structurally, it belongs to the dammarane-type ginsenosides (B1230088). While many ginsenosides and notoginsenosides have been extensively studied, specific research into the pharmacological profile of this compound is limited. A recent review highlights that, with the exception of a few unique saponins (B1172615), the pharmacological effects of many individual components of Panax notoginseng remain inadequately investigated, with most studies being preliminary in vitro work without in-depth mechanistic exploration.[1]

This guide aims to collate the existing data on this compound and to extrapolate potential activities based on the established pharmacology of its chemical relatives, thereby providing a valuable resource for future research and drug discovery efforts.

Profile of a Closely Related Compound: Notoginsenoside R1

Given the current scarcity of specific data for this compound, this section will focus on the extensively studied Notoginsenoside R1 (NG-R1) to illustrate the potential biological activities and the types of experimental data available for a well-researched notoginsenoside. NG-R1 shares a similar structural backbone with other notoginsenosides and has demonstrated a wide range of pharmacological effects.[2][3][4]

Quantitative Biological Activity Data for Notoginsenoside R1

The following table summarizes key quantitative data from various in vitro and in vivo studies on NG-R1, providing insights into its potency and efficacy across different biological systems.

| Biological Activity | Model System | Assay | Key Parameter | Value | Reference |

| Anti-inflammatory | Sepsis-induced cardiomyopathy in mice | ELISA | Reduction of TNF-α, IL-6, IL-1β | Significant decrease with 25 mg/kg NG-R1 | [5] |

| Cardioprotective | Ischemia-reperfusion in rats | Infarct size measurement | Reduction in infarct size | Significant reduction with 20 mg/kg NG-R1 | [3] |

| Neuroprotective | Ischemia-reperfusion in rats | Neurological deficit scoring | Improved neurological score | Significant improvement with 20 mg/kg NG-R1 | [3] |

| Anti-diabetic | High-glucose induced damage in H9c2 cells | Cell viability assay | Increased cell viability | Protective effect observed | [6] |

| Bone Metabolism | Osteoclast differentiation | TRAP staining | Inhibition of osteoclastogenesis | Dose-dependent inhibition | [4] |

Experimental Protocols for Key Biological Assays of Notoginsenoside R1

To facilitate the replication and further investigation of the biological activities of notoginsenosides, detailed experimental protocols for key assays are provided below.

-

Animal Model: Male C57BL/6 mice are subjected to cecal ligation and puncture (CLP) to induce sepsis.

-

Treatment: Mice are pre-treated with intraperitoneal injections of Notoginsenoside R1 (25 mg/kg) once daily for 5 days prior to CLP.[5]

-

Sample Collection: 24 hours after CLP, blood and heart tissue samples are collected.

-

Cytokine Measurement: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5] The optical density is measured at 450 nm using a microplate reader.[5]

-

Cell Line: Human cardiomyocyte cell line (AC16) is used.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells are co-incubated with various concentrations of Notoginsenoside R1 for 24 hours.

-

Analysis: The expression of inflammatory factors (TNF-α, IL-6, and IL-1β) in the cell culture supernatant is measured by ELISA.[5]

Signaling Pathways Modulated by Notoginsenoside R1

Notoginsenoside R1 has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival, growth, and proliferation. NG-R1 has been demonstrated to activate this pathway, contributing to its cardioprotective and neuroprotective effects against ischemia-reperfusion injury.[2][4]

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation. NG-R1 has been shown to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[2][4][6]

Predicted Biological Activity Screening for this compound

Based on the established activities of related notoginsenosides, particularly NG-R1, the following areas represent promising avenues for the investigation of this compound's biological activity.

-

Anti-inflammatory Effects: Given the potent anti-inflammatory properties of other notoginsenosides, it is highly probable that this compound will exhibit similar activity. Screening should focus on its ability to suppress the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide in cellular models of inflammation.

-

Cardioprotective Potential: The cardiovascular benefits of Panax notoginseng are well-documented.[3] Investigating the effects of this compound on cardiomyocyte survival under stress conditions, such as ischemia-reperfusion, would be a logical starting point.

-

Neuroprotective Activity: Several ginsenosides have demonstrated neuroprotective effects.[3] Screening this compound for its ability to protect neurons from oxidative stress and excitotoxicity could reveal its potential in the context of neurodegenerative diseases.

-

Anti-cancer Properties: While not as prominent as other activities, some notoginsenosides have shown anti-proliferative effects on cancer cell lines. A broad screening against a panel of cancer cell lines could identify any potential anti-tumor activity of this compound.

Experimental Workflow for Screening this compound

The following diagram outlines a logical workflow for the initial biological activity screening of this compound.

Conclusion and Future Directions

This compound represents an under-explored component of Panax notoginseng with potential therapeutic value. While direct evidence of its biological activity is currently limited, the extensive research on related compounds, such as Notoginsenoside R1, provides a strong rationale for investigating its anti-inflammatory, cardioprotective, and neuroprotective properties. The experimental frameworks and signaling pathways detailed in this guide offer a robust starting point for researchers to systematically screen and characterize the pharmacological profile of this compound. Future studies should focus on generating quantitative data, elucidating the underlying molecular mechanisms, and validating promising in vitro findings in relevant in vivo models. Such efforts will be crucial in unlocking the full therapeutic potential of this and other unique saponins from Panax notoginseng.

References

- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Notoginsenoside T5: A Literature Review and Technical Guide

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Notoginsenoside T5 is a dammarane-type saponin (B1150181) isolated from the roots and rhizomes of Panax notoginseng[1][2]. While its existence is documented, a comprehensive body of research detailing its specific pharmacological activities, mechanisms of action, and quantitative data remains notably limited. This guide addresses this gap by providing the available information on this compound and presenting a detailed review of the closely related and extensively studied compound, Notoginsenoside R1, as a proxy to infer potential biological activities and guide future research. This in-depth analysis of Notoginsenoside R1 includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

This compound: Current State of Knowledge

This compound is identified as a dammarane (B1241002) glycoside, a class of triterpenoid (B12794562) saponins (B1172615) characteristic of the Panax genus[1]. It is obtained through methods such as the acidic deglycosylation of saponins from the roots of P. notoginseng[1]. Its chemical structure has been elucidated using various spectroscopic methods[3].

Despite its isolation and structural characterization, there is a significant lack of published studies on the specific biological effects of this compound. Therefore, to provide a valuable resource for researchers in this field, the following sections will focus on Notoginsenoside R1, a major bioactive component of P. notoginseng that has been the subject of numerous pharmacological studies. The insights gained from Notoginsenoside R1 can serve as a foundation for hypothesizing and investigating the potential therapeutic applications of this compound and other related notoginsenosides.

Notoginsenoside R1: A Comprehensive Technical Review

Notoginsenoside R1 (NG-R1) is one of the most abundant and well-researched saponins from P. notoginseng. It has demonstrated a wide range of pharmacological activities, including cardiovascular protection, neuroprotection, anti-inflammatory effects, and promotion of tissue repair.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on Notoginsenoside R1.

Table 1: In Vitro Bioactivity of Notoginsenoside R1

| Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference |

| Human Aortic Smooth Muscle Cells (HASMCs) | TNF-α-induced PAI-1 production | PAI-1 mRNA and protein levels | Dose-dependent | Significant decrease | [4] |

| AC16 human cardiomyocyte cells | LPS-induced inflammation | TNF-α, IL-6, IL-1β expression | 50, 100 µg/mL | Significant decrease | [5] |

| Pre-osteoblast cell line (MC3T3-E1) | Cell proliferation and differentiation | Cell viability, ALP activity | 50 µg/mL | Peak proliferation and ALP activity | [6] |

| Pre-osteoblast cell line (MC3T3-E1) | Mineralization | Calcium deposition | 1000 µg/mL | 4.3-fold increase (day 21), 5.9-fold increase (day 28) | [6] |

| NCM460 human intestinal epithelial cells | Wound healing | Cell migration | 100 µM | Promoted wound healing | [7] |

| 3D intestinal organoid model | Stem cell activity | Lgr5+ cells and budding rates | 100 µM | Increased | [7] |

Table 2: In Vivo Pharmacokinetic Parameters of Notoginsenoside R1 and other Saponins from P. notoginseng

| Administration Route | Species | Dose | Cmax | Tmax | AUC | Absolute Bioavailability | Reference |

| Oral (Normal Tablet) | Beagle Dog | 90 mg/kg (PNS) | Not specified for R1 alone | ~4 h | ~150 µg·h/L | - | [8] |

| Oral (Bio-adhesive Tablet) | Beagle Dog | 90 mg/kg (PNS) | Not specified for R1 alone | ~8 h | ~300 µg·h/L | - | [8] |

| Oral | Rat | 300 mg/kg (TPNS) | 160.7 µg/L | 0.5 h | 344.9 µg·h/L | 9.29% | [9] |

| Intravenous | Rat | 10 mg/kg (TPNS) | 1341.6 µg/L | 0.083 h | 3711.6 µg·h/L | - | [9] |

PNS: Panax notoginseng saponins; TPNS: Total Panax notoginsenoside

Key Experimental Protocols

This section details the methodologies used in significant studies on Notoginsenoside R1.

-

Cell Culture: Human aortic smooth muscle cells (HASMCs) were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Cells were pre-treated with various concentrations of Notoginsenoside R1 for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 24 hours.

2.2.2. Alleviation of Sepsis-Induced Myocardial Injury in Mice

-

Animal Model: Male C57BL/6 mice were used. Sepsis was induced by cecal ligation and puncture (CLP).

-

Treatment: Mice were injected intraperitoneally with 25 mg/kg Notoginsenoside R1 once a day for 5 days prior to CLP surgery.

-

Analysis: Survival rates were monitored. Myocardial injury was assessed by measuring serum levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin T (cTnT) using ELISA kits. Expression of inflammatory cytokines in cardiac tissue was measured by qRT-PCR and ELISA.[5]

2.2.3. Promotion of Osteoblastogenesis in MC3T3-E1 Cells

-

Cell Culture: MC3T3-E1 pre-osteoblast cells were cultured in α-MEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells were treated with Notoginsenoside R1 at concentrations ranging from 1 to 1000 µg/mL for various time points.

-

Analysis:

-

Cell Viability: Assessed using the CCK-8 assay.

-

Alkaline Phosphatase (ALP) Activity: Measured using an ALP activity kit.

-

Osteocalcin (OCN) Secretion: Quantified by ELISA.

-

Mineralization: Visualized and quantified by Alizarin Red S staining.

-

Gene Expression: mRNA levels of osteoblastogenic markers (Collagen Iα, Runx2, ALP, OCN) were determined by qRT-PCR.[6]

-

Signaling Pathways Modulated by Notoginsenoside R1

Notoginsenoside R1 exerts its diverse pharmacological effects by modulating multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

2.3.1. Anti-inflammatory and Cardioprotective Signaling

Notoginsenoside R1 has been shown to mitigate inflammatory responses and protect cardiovascular cells by inhibiting pro-inflammatory pathways and activating protective ones.

2.3.2. Pro-angiogenic and Tissue Repair Signaling

Notoginsenoside R1 can promote the formation of new blood vessels and facilitate tissue repair, which is crucial in wound healing and recovery from ischemic events.

Discussion and Future Directions

The available literature strongly supports the therapeutic potential of Notoginsenoside R1 across a spectrum of diseases, driven by its modulation of fundamental cellular processes like inflammation, apoptosis, and angiogenesis. However, the low oral bioavailability of notoginsenosides, including R1, presents a significant hurdle for clinical translation[9]. Research into novel drug delivery systems, such as bio-adhesive tablets, is a promising avenue to overcome this limitation[8].

For this compound, the path forward is clear. Foundational research is urgently needed to characterize its pharmacological profile. In vitro screening across various cell lines could identify its primary biological activities. Subsequent mechanistic studies could then elucidate the signaling pathways involved, drawing parallels from the extensive research on Notoginsenoside R1. Head-to-head comparative studies between this compound and other major notoginsenosides would be invaluable in understanding its unique therapeutic potential.

Conclusion

While specific data on this compound is currently sparse, the comprehensive analysis of its close structural analog, Notoginsenoside R1, provides a robust framework for future research. The multifaceted pharmacological activities of Notoginsenoside R1, supported by a growing body of quantitative data and mechanistic insights, underscore the therapeutic promise of the notoginsenoside family. This guide serves as a foundational resource to stimulate and direct future investigations into the specific properties and potential clinical applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:769932-34-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. Notoginsenoside R1 from Panax notoginseng inhibits TNF-alpha-induced PAI-1 production in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the molecular mechanism of notoginsenoside R1 in sepsis-induced cardiomyopathy based on network pharmacology and experiments validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Notoginsenoside R1 significantly promotes in vitro osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Notoginsenoside R1 promotes Lgr5+ stem cell and epithelium renovation in colitis mice via activating Wnt/β-Catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Notoginsenoside T5: A Technical Guide

Disclaimer: Foundational research specifically investigating Notoginsenoside T5 is currently limited in publicly available scientific literature. This guide provides a framework for the foundational research of this compound by drawing upon established methodologies and findings from closely related and well-studied notoginsenosides, such as Notoginsenoside R1. The experimental protocols, quantitative data, and signaling pathways detailed below are presented as a template for the type of research essential for elucidating the therapeutic potential of this compound.

Introduction to this compound

This compound is a dammarane-type glycoside, a class of saponins (B1172615) characteristic of the Panax genus.[1] It is isolated from the acidic deglycosylation of saponins found in the roots of Panax notoginseng.[1] Saponins from Panax notoginseng are known to possess a wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects.[2] While the specific biological activities of this compound are yet to be extensively characterized, the study of its analogues provides a strong rationale for in-depth investigation.

Quantitative Data on Related Notoginsenosides

Table 1: Pharmacokinetic Parameters of Notoginsenoside R1 in Rats

| Parameter | Oral Administration (300 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

| T_half (h) | 2.29 | 0.72 | [3] |

| AUC (mg/L*h) | 2.78 | 1.03 | [3] |

| Absolute Bioavailability (%) | 9.29 | - | [3] |

Table 2: Pharmacokinetic Parameters of Notoginsenoside R1 in Beagle Dogs (90 mg/kg Oral Dose)

| Formulation | C_max (ng/mL) | T_max (h) | AUC_0-t (ng*h/mL) | Reference |

| Normal Tablet | 18.2 ± 6.9 | 2.3 ± 1.0 | 114.2 ± 43.6 | [4] |

| Bio-adhesive Tablet | 30.1 ± 11.5 | 4.3 ± 1.5 | 291.5 ± 114.8 | [4] |

Experimental Protocols for Notoginsenoside Research

The following are detailed methodologies for key experiments that would be foundational in characterizing the biological activity of this compound, based on protocols used for other notoginsenosides.

In Vitro Anti-inflammatory Activity Assessment

This protocol is adapted from studies on Notoginsenoside R1's effect on TNF-α-induced responses in human aortic smooth muscle cells (HASMCs).[5]

-

Cell Culture: Human Aortic Smooth Muscle Cells (HASMCs) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours before stimulation with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the expression levels of key signaling proteins (e.g., phosphorylated ERK, Akt) are detected using specific primary and HRP-conjugated secondary antibodies.

Pharmacokinetic Analysis in Rodents

This protocol is based on pharmacokinetic studies of various notoginsenosides.[3][4]

-

Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before the experiment with free access to water.

-

Drug Administration: this compound is administered either orally (p.o.) via gavage or intravenously (i.v.) through the tail vein at a predetermined dose.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -20°C until analysis.

-

LC-MS/MS Analysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., DAS) to determine key parameters such as half-life (T_half), area under the curve (AUC), and maximum concentration (C_max).

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by notoginsenosides and a typical experimental workflow for their investigation.

Caption: General experimental workflow for in vitro and in vivo foundational research of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on other notoginsenosides, particularly R1, provides a robust framework for its investigation. Future foundational research should focus on isolating sufficient quantities of this compound for comprehensive in vitro and in vivo studies. Key areas of investigation should include its anti-inflammatory, neuroprotective, and cardiovascular effects, with a focus on elucidating the underlying molecular mechanisms. The experimental protocols and data presented in this guide serve as a starting point for these future investigations, which are crucial for unlocking the potential therapeutic applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Notoginsenoside R1 from Panax notoginseng inhibits TNF-alpha-induced PAI-1 production in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Metabolic Profile of Notoginsenoside T5: A Predictive Analysis Based on Related Saponins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5, a dammarane (B1241002) glycoside derived from Panax notoginseng, is a compound of growing interest within the scientific community. However, a comprehensive understanding of its pharmacokinetic and metabolic fate in vivo is currently lacking in published literature. This technical guide aims to bridge this knowledge gap by providing a predictive framework based on the well-documented pharmacokinetics and metabolism of structurally related notoginsenosides and ginsenosides (B1230088). By summarizing key quantitative data, detailing established experimental protocols, and visualizing metabolic pathways and experimental workflows, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a dammarane-type saponin (B1150181) that is not naturally abundant in raw Panax notoginseng. Instead, it is typically isolated following the acidic deglycosylation of the total saponins (B1172615) extracted from the roots of the plant.[1][2] This process suggests that this compound is a transformation product of more complex ginsenosides. Its pharmacological potential is an active area of investigation, necessitating a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile to inform future drug development efforts.

Predicted Pharmacokinetic Profile of this compound

Direct pharmacokinetic data for this compound is not currently available. However, extensive research on other major notoginsenosides and ginsenosides from Panax notoginseng allows for an informed prediction of its behavior in vivo. Generally, these saponins exhibit low oral bioavailability due to their high molecular weight, hydrophilicity, and susceptibility to metabolism by gut microbiota.[3][4][5][6]

Absorption

The oral absorption of ginsenosides is typically poor and occurs primarily through passive diffusion and carrier-mediated transport in the small intestine. The deglycosylation of these compounds by intestinal bacteria into less polar metabolites can significantly enhance their permeability and subsequent absorption.[7][8] It is highly probable that this compound follows a similar absorption pattern.

Distribution

Following absorption, ginsenosides are distributed to various tissues. Studies on related compounds like Notoginsenoside R1 and ginsenosides Rg1, Rb1, Re, and Rd have shown their presence in several brain regions, including the cortex, striatum, hypothalamus, medulla oblongata, hippocampus, and olfactory bulb, suggesting they can cross the blood-brain barrier.[4][9]

Metabolism

The metabolism of notoginsenosides and ginsenosides is heavily influenced by the gut microbiota.[4] The primary metabolic pathway is deglycosylation, where the sugar moieties are sequentially cleaved off.[8][10] This biotransformation often leads to the formation of pharmacologically active minor ginsenosides.[11][12][13] It is anticipated that this compound will undergo similar metabolic transformations in the gut.

Excretion

Excretion of ginsenosides and their metabolites occurs through both renal and biliary pathways.

Quantitative Pharmacokinetic Data of Structurally Related Saponins

To provide a quantitative basis for predicting the pharmacokinetics of this compound, the following tables summarize key pharmacokinetic parameters for major notoginsenosides and ginsenosides from Panax notoginseng following oral and intravenous administration in rats.

Table 1: Pharmacokinetic Parameters of Notoginsenosides and Ginsenosides After Oral Administration in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Absolute Bioavailability (%) | Reference |

| Notoginsenoside R1 | 300 | - | - | - | - | 9.29 | [3] |

| Ginsenoside Rg1 | 300 | - | - | - | - | 6.06 | [3] |

| Ginsenoside Rd | 300 | - | - | - | - | 2.36 | [3] |

| Ginsenoside Re | 300 | - | - | - | - | 7.06 | [3] |

| Ginsenoside Rb1 | 300 | - | - | - | - | 1.18 | [3] |

| Notoginsenoside Fc | 10 | - | - | - | >22 | 0.10-0.14 | [4][10] |

| Notoginsenoside Fc | 25 | - | - | - | >22 | 0.10-0.14 | [4][10] |

| Notoginsenoside Fc | 50 | - | - | - | >22 | 0.10-0.14 | [4][10] |

Table 2: Pharmacokinetic Parameters of Notoginsenosides and Ginsenosides After Intravenous Administration in Rats

| Compound | Dose (mg/kg) | T½ (h) | AUC (mg·L/h) | Reference |

| Notoginsenoside R1 | 10 | 0.72 - 22.16 | 1.03 - 98.94 | [3] |

| Ginsenoside Rg1 | 10 | 0.72 - 22.16 | 1.03 - 98.94 | [3] |

| Ginsenoside Rd | 10 | 0.72 - 22.16 | 1.03 - 98.94 | [3] |

| Ginsenoside Re | 10 | 0.72 - 22.16 | 1.03 - 98.94 | [3] |

| Ginsenoside Rb1 | 10 | 0.72 - 22.16 | 1.03 - 98.94 | [3] |

| Notoginsenoside Fc | 5 | >22 | - | [4][10] |

Experimental Protocols for Pharmacokinetic and Metabolism Studies

The following sections detail the standard methodologies employed in the pharmacokinetic and metabolic evaluation of notoginsenosides and ginsenosides. These protocols are directly applicable to the future study of this compound.

In Vivo Pharmacokinetic Studies

-

Animal Model: Sprague-Dawley rats are commonly used.[3][14] Animals are typically fasted overnight before drug administration.

-

Drug Administration: For oral administration, the compound is often dissolved or suspended in a vehicle like 0.5% carboxymethylcellulose sodium and administered by gavage.[14] For intravenous administration, the compound is dissolved in a suitable solvent (e.g., saline with a co-solvent) and injected via the tail vein.[3]

-

Blood Sampling: Blood samples are collected from the tail vein or retro-orbital plexus at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[14]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent such as methanol (B129727) or acetonitrile. An internal standard is added to improve the accuracy and precision of the analysis.[10]

-

Analytical Method: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the quantification of ginsenosides in biological matrices due to its high sensitivity and specificity.[14][15][16][17][18]

In Vitro Metabolism Studies

-

Intestinal Bacteria Metabolism:

-

Fecal suspension from humans or rats is prepared and incubated anaerobically with the test compound.

-

Samples are collected at different time points and analyzed by UPLC-MS/MS to identify and quantify the metabolites.[8]

-

-

Liver Microsome Metabolism:

-

The test compound is incubated with human or rat liver microsomes in the presence of NADPH.

-

The reaction is quenched, and the samples are analyzed to assess hepatic metabolism. Studies have shown that some notoginsenosides, like NGR1, are stable in human liver S9 fractions and microsomes.[8]

-

Visualizing Metabolic Pathways and Experimental Workflows

Predicted Metabolic Pathway of this compound

The following diagram illustrates a plausible metabolic pathway for a generic notoginsenoside, which is predicted to be similar for this compound. The primary transformation is the stepwise removal of sugar moieties by gut microbiota.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study of a notoginsenoside.

Conclusion and Future Directions

While direct experimental data on the pharmacokinetics and metabolism of this compound remain to be established, this technical guide provides a robust predictive framework based on the extensive research conducted on structurally analogous notoginsenosides and ginsenosides. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a valuable starting point for researchers. Future studies should focus on conducting in vivo pharmacokinetic and in vitro metabolism experiments specifically on this compound to validate these predictions and fully characterize its ADME profile. Such data will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

- 1. Chemical transformation and target preparation of saponins in stems and leaves of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioavailability of ginsenoside Rb1 and Rg1 from Panax notoginseng in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of metabolism and in vitro permeability study of notoginsenoside R1 from Radix notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain distribution pharmacokinetics and integrated pharmacokinetics of Panax Notoginsenoside R1, Ginsenosides Rg1, Rb1, Re and Rd in rats after intranasal administration of Panax Notoginseng Saponins assessed by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The transformation pathways and optimization of conditions for preparation minor ginsenosides from Panax notoginseng root by the fungus Aspergillus tubingensis | PLOS One [journals.plos.org]

- 12. The transformation pathways and optimization of conditions for preparation minor ginsenosides from Panax notoginseng root by the fungus Aspergillus tubingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolite profiling of Panax notoginseng using UPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Widely Targeted Metabolomic Analysis Reveals the Improvement in Panax notoginseng Triterpenoids Triggered by Arbuscular Mycorrhizal Fungi via UPLC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Fate of Notoginsenoside T5: An In-Depth Technical Guide to its Presumed ADME Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Notoginsenoside T5, a dammarane-type saponin (B1150181) isolated from Panax notoginseng, presents a compelling case for pharmacological investigation. However, a significant knowledge gap exists regarding its absorption, distribution, metabolism, and excretion (ADME) profile. To date, no specific in vivo or in vitro studies detailing the pharmacokinetic parameters of this compound have been published. This technical guide, therefore, provides a comprehensive overview of the predicted ADME characteristics of this compound, drawing upon the extensive research conducted on analogous notoginsenosides and ginsenosides (B1230088). It is anticipated that this compound exhibits poor oral bioavailability, undergoes extensive metabolism by gut microbiota, and that its deglycosylated metabolites are the primary bioactive forms. This document aims to equip researchers with a foundational understanding of the likely pharmacokinetic behavior of this compound and to provide detailed experimental protocols for its future investigation.

Introduction to this compound

This compound is a naturally occurring saponin found in Panax notoginseng, a plant widely used in traditional Chinese medicine. Like other ginsenosides, its complex chemical structure suggests potential therapeutic activities. However, the efficacy of any orally administered compound is fundamentally dependent on its ADME properties. Understanding these properties is critical for drug development, enabling optimization of dosage, formulation, and delivery systems. While direct data for this compound is absent, the well-documented ADME profiles of other notoginsenosides, such as Notoginsenoside R1, and ginsenosides Rb1 and Rg1, provide a robust framework for predicting its behavior in the body.

Predicted ADME Profile of this compound

Based on the collective data from related compounds, the ADME profile of this compound is hypothesized as follows:

Absorption

Ginsenosides are generally characterized by low oral bioavailability.[1][2] This is attributed to their high molecular weight, hydrophilicity, and susceptibility to degradation in the gastrointestinal tract. Furthermore, they are often substrates for efflux transporters like P-glycoprotein, which actively pumps them out of intestinal cells, limiting their absorption into the bloodstream.

A study on total Panax notoginseng saponins (B1172615) (PNS) in rats revealed an overall oral bioavailability of only 1.2%.[1] The absolute bioavailability of individual major saponins such as notoginsenoside R1, ginsenoside Rg1, Rd, Re, and Rb1 were found to be 9.29%, 6.06%, 2.36%, 7.06%, and 1.18%, respectively.[3] It is highly probable that this compound, as a minor constituent, would exhibit similarly low, if not lower, oral bioavailability.

Distribution

Following the limited absorption, the distribution of ginsenosides into various tissues is expected. Specific distribution data for this compound is unavailable.

Metabolism

The metabolism of ginsenosides is heavily reliant on the enzymatic activity of the gut microbiota.[4][5][6] These microorganisms are capable of deglycosylation, a process that sequentially removes sugar moieties from the saponin structure.[7] This biotransformation is crucial, as the resulting metabolites, often referred to as "rare ginsenosides," are typically less polar and more readily absorbed than their parent glycosides.[8][9] It is postulated that this compound is similarly metabolized by intestinal bacteria into more bioavailable and potentially more bioactive compounds.

dot

Figure 1: Proposed metabolic pathway of this compound by gut microbiota.

Excretion

Specific excretion pathways for this compound have not been determined. Generally, unabsorbed ginsenosides and their metabolites are eliminated in the feces.

Quantitative Data from Related Notoginsenosides

To provide a quantitative context, the following table summarizes the pharmacokinetic parameters of major notoginsenosides after oral and intravenous administration in rats. This data highlights the generally poor oral bioavailability and variable elimination half-lives of these compounds.

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Absolute Bioavailability (%) | Reference |

| Notoginsenoside R1 | Oral | 300 | 1510 ± 420 | 0.75 ± 0.29 | 3670 ± 890 | 1.01 ± 0.38 | 9.29 | [3] |

| Intravenous | 10 | - | - | 1320 ± 210 | 0.72 ± 0.19 | [3] | ||

| Ginsenoside Rg1 | Oral | 300 | 6420 ± 1310 | 0.71 ± 0.20 | 23800 ± 5400 | 1.89 ± 0.53 | 6.06 | [3] |

| Intravenous | 10 | - | - | 13100 ± 2800 | 1.63 ± 0.41 | [3] | ||

| Ginsenoside Rb1 | Oral | 300 | 1780 ± 560 | 0.79 ± 0.31 | 11400 ± 3100 | 20.15 ± 4.51 | 1.18 | [3] |

| Intravenous | 10 | - | - | 32200 ± 6700 | 22.16 ± 5.12 | [3] |

Detailed Experimental Protocols for Future Studies

To elucidate the specific ADME properties of this compound, the following experimental protocols are recommended.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption.[10]

Objective: To determine the intestinal permeability and potential for active transport of this compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Transport Study: The culture medium is replaced with transport buffer. This compound solution is added to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).

-

Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the receiver compartment (BL for absorption, AP for efflux).

-

Analysis: The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

dot

Figure 2: Experimental workflow for the Caco-2 permeability assay.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound after oral and intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used. The animals are cannulated in the jugular vein for blood sampling.

-

Drug Administration: A solution of this compound is administered to two groups of rats: one group receives an intravenous (IV) bolus dose, and the other receives an oral gavage dose.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are prepared for analysis, typically involving protein precipitation followed by solid-phase extraction.

-

Analysis: Plasma concentrations of this compound and its potential metabolites are determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) are calculated using non-compartmental analysis. Absolute oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

dot

Figure 3: Experimental workflow for an in vivo pharmacokinetic study.

Challenges and Future Directions

The primary challenge in studying the ADME of this compound is the lack of available specific data. Future research should prioritize conducting fundamental in vitro and in vivo studies as outlined above. Furthermore, investigating the metabolic profile of this compound after incubation with human gut microbiota will be crucial to identify its potentially more active metabolites. The development of advanced formulations, such as nano-emulsions or co-administration with absorption enhancers, could be explored to overcome the predicted poor oral bioavailability.

dot

Figure 4: Key factors limiting the oral bioavailability of ginsenosides.

Conclusion

While the ADME profile of this compound remains to be experimentally determined, a predictive understanding based on related saponins from Panax notoginseng provides a valuable starting point for researchers. It is anticipated that this compound will demonstrate poor oral absorption, with its pharmacological activity likely stemming from metabolites produced by the gut microbiota. The experimental protocols detailed in this guide offer a clear roadmap for future studies to unravel the pharmacokinetic intricacies of this promising natural compound, thereby paving the way for its potential development as a therapeutic agent.

References

- 1. Pharmacokinetics and Oral Bioavailability of Panax Notoginseng Saponins Administered to Rats Using a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. Metabolic analysis of Panax notoginseng saponins with gut microbiota-mediated biotransformation by HPLC-DAD-Q-TOF-MS/MS [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of metabolism and in vitro permeability study of notoginsenoside R1 from Radix notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advancements in enzymatic biotransformation and bioactivities of rare ginsenosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rare ginsenosides: A unique perspective of ginseng research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Assessment of Notoginsenoside T5: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a summary of the currently available toxicological information on Notoginsenoside T5. It is intended for an audience of researchers, scientists, and drug development professionals. A significant data gap exists in the scientific literature regarding the comprehensive toxicological profile of this compound. The information presented herein should be interpreted with caution, and further rigorous experimental validation is required.

Introduction

This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng. While various saponins (B1172615) from P. notoginseng have been investigated for their pharmacological properties, the toxicological profile of this compound remains largely uncharacterized. This guide summarizes the limited available data on the safety of this compound and provides a comparative overview of the toxicological assessments of related ginsenosides. Additionally, it outlines standard experimental protocols relevant to the toxicological evaluation of such natural compounds.

Toxicological Data for this compound

Currently, there is a notable scarcity of published studies specifically investigating the toxicological properties of this compound. A comprehensive search of scientific literature reveals a lack of data on its cytotoxicity, genotoxicity, acute toxicity, and sub-chronic toxicity.

One study has identified this compound as a saponin from Panax notoginseng with strong anaphylactic potential in an in vitro setting.[1] The study utilized a mast cell degranulation assay to assess the anaphylactic abilities of various saponins.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay is a common method to screen for compounds that can induce mast cell degranulation, a key event in anaphylactic reactions.[2][3][4][5]

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are frequently used as a model for mast cells.

-

Principle: The release of the enzyme β-hexosaminidase from mast cell granules upon stimulation is measured as an indicator of degranulation.

-

Methodology:

-

RBL-2H3 cells are cultured under appropriate conditions.

-

The cells are then exposed to the test compound (e.g., this compound) at various concentrations.

-

Positive and negative controls are included. A known mast cell degranulating agent like compound 48/80 can be used as a positive control.[2]

-

After a specific incubation period, the cell supernatant is collected.

-

The amount of β-hexosaminidase released into the supernatant is quantified using a colorimetric or fluorometric substrate.

-

The total β-hexosaminidase content is determined by lysing the cells.

-

The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the cells.

-

Comparative Toxicological Data of Other Panax notoginseng Saponins

In the absence of direct toxicological data for this compound, examining the data from structurally related compounds can provide some context. However, it is crucial to note that small structural differences can lead to significant variations in toxicological profiles.

Studies on other notoginsenosides, such as Notoginsenoside R1 (NGR1), have reported cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | IC50 Value | Exposure Time | Reference |

| Notoginsenoside R1 | HeLa (cervical cancer) | 0.8 mM | 24 h | [6] |

| 0.41 mM | 48 h | [6] | ||

| CaSki (cervical cancer) | 0.4 mM | 24 h | [6] | |

| 0.19 mM | 48 h | [6] | ||

| Notoginsenoside R1 | A549 (lung cancer) | 0.839 mg/mL | 72 h | [7] |

| Notoginsenoside R1 | H22 (hepatoma) | 121.50 µg/mL | 24 h | [8] |

| 20(S/R)-Notoginsenoside R2 | H22 (hepatoma) | 65.91 µg/mL | 24 h | [8] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.[9]

-

There is no available data on the genotoxicity of this compound. Standard genotoxicity assays include the Ames test and the in vitro micronucleus assay.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis. It measures the ability of a test substance to cause mutations that result in a reversion to the "wild-type" state, allowing the bacteria to grow on a histidine-free medium.

-

Methodology:

-

The bacterial strains are exposed to the test compound with and without a metabolic activation system (S9 mix), which mimics mammalian metabolism.

-

The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

After incubation, the number of revertant colonies is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

-

In Vitro Micronucleus Assay

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

-

Methodology:

-

Cultured mammalian cells are exposed to the test compound.

-

The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

-

After an appropriate incubation period, the cells are harvested and stained.

-

The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

-

An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.

-

No in vivo acute or sub-chronic toxicity studies for this compound have been found. However, studies on other ginsenoside compositions provide some insights into their potential toxicity in animal models.

| Substance | Animal Model | Study Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |

| Ginsenoside Composition (UG0712) | SD Rats | 13 weeks | Oral | >1600 mg/kg/day | No treatment-related mortality or significant toxic effects observed. | [10][11] |

| Rare Ginsenosides | SD Rats | 90 days | Oral | <200 mg/kg/day | High doses (600 mg/kg) induced inflammatory changes in the liver and intestines. | [12] |

| Compound K | Beagle Dogs | 90 days | Intravenous | 6.7 mg/kg/day | Hepatotoxicity observed at higher doses (20 and 60 mg/kg/day). | |

| Panax notoginseng saponins (PNS) | Wistar Rats | Acute | Intravenous | - | Doses ≥150 mg/kg showed potential for cardiac toxicity; 450 mg/kg was lethal. | [13] |

Experimental Protocols

Acute Oral Toxicity Study (e.g., OECD Guideline 423)

-

Principle: This study provides information on the short-term toxic effects of a substance following a single oral dose.

-

Methodology:

-

A small group of animals (usually rodents) is used.

-

The test substance is administered orally at a specific starting dose.

-

Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome, the dose is increased or decreased in subsequent steps with new groups of animals.

-

The study allows for the classification of the substance into a toxicity category and an estimation of the LD50 (lethal dose for 50% of the animals).

-

Sub-chronic Oral Toxicity Study (e.g., OECD Guideline 408)

-

Principle: This study assesses the adverse effects of a substance after repeated oral administration over a period of 90 days.

-

Methodology:

-

Typically, three dose levels (low, mid, high) and a control group of rodents are used.

-

The test substance is administered daily for 90 days.

-

Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

-

At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses.

-

A comprehensive necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes.

-

The study helps to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Visualization of a General Toxicological Assessment Workflow

Due to the lack of specific data on signaling pathways involved in this compound toxicity, a diagram illustrating these pathways cannot be provided. However, a general workflow for the toxicological assessment of a natural compound is presented below.

Conclusion and Future Perspectives

The toxicological assessment of this compound is currently in its infancy, with a significant lack of data to establish a comprehensive safety profile. The only available evidence suggests a potential for in vitro anaphylactic reactions. There is an urgent need for systematic studies to evaluate the cytotoxicity, genotoxicity, acute, and sub-chronic toxicity of this compound. Such studies are essential to determine its safety and to support any future development of this compound for therapeutic applications. Researchers are encouraged to employ standardized toxicological testing protocols to generate reliable and reproducible data that can contribute to a better understanding of the risk-benefit profile of this compound.

References

- 1. Anaphylactic Rare Saponins Separated from Panax notoginseng Saponin and a Proteomic Approach to Their Anaphylactic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro sensitization and mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. Notoginsenoside R1 induces DNA damage via PHF6 protein to inhibit cervical carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing the inhibition of cell proliferation and induction of apoptosis in H22 hepatoma cells through biotransformation of notoginsenoside R1 by Lactiplantibacillus plantarum S165 into 20(S/R)-notoginsenoside R2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Notoginsenoside R1 prevents H9c2 cardiomyocytes apoptosis against hypoxia/reoxygenation via the ERs/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13-week subchronic toxicity study of a novel ginsenoside composition from ginseng leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13-week subchronic toxicity study of a novel ginsenoside composition from ginseng leaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Liver Toxicity of Rare Ginsenosides in Rats after 13 Weeks of Oral Exposure [agris.fao.org]

- 13. researchgate.net [researchgate.net]

Notoginsenoside T5: A Technical Whitepaper on a Novel Saponin from Panax notoginseng

For Researchers, Scientists, and Drug Development Professionals

Executive Summary